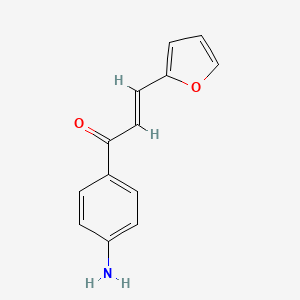
(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one
Descripción general
Descripción
“(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one” is a biochemical used for proteomics research . It has a molecular weight of 213.23 and a molecular formula of C13H11NO2 .
Molecular Structure Analysis
The SMILES representation of the molecule isC1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N . This gives us some insight into its structure, but without more detailed information or a visual representation, it’s hard to provide a comprehensive analysis.
Aplicaciones Científicas De Investigación
Molecular Packing and Photochemical Properties
Research has explored the molecular packing and photochemical properties of chalcone analogs, including compounds structurally similar to (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. Studies have been conducted under varying pressure conditions to understand the photoreactivity and [2+2] photodimerization capabilities of these compounds, contributing to the understanding of their photochemical behaviors in different environments (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Antioxidant Activity
2'-Aminochalcone derivatives, closely related to the target compound, have been synthesized and tested for their antioxidant activities. These studies involve detailed characterizations using various spectroscopic techniques and focus on understanding the biological properties of these compounds, including their free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio, Roller, Giester, & Rompel, 2016).
Synthesis and Characterization of Chalcone Derivatives
Research includes the synthesis and characterization of various chalcone derivatives, including this compound. These studies explore the structural and chemical properties of these compounds, contributing to a broader understanding of their potential applications in different scientific fields (Tayade & Waghmare, 2016).
Electrochemical Studies and Corrosion Inhibition
Electrochemical studies have been conducted on compounds similar to the target molecule, examining their potential as corrosion inhibitors. This research is significant in understanding how these compounds interact with metal surfaces and their effectiveness in preventing corrosion, which has practical implications in materials science (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Nonlinear Optical Properties
Chalcone derivatives have been studied for their linear and nonlinear optical properties, providing insights into their potential use in semiconductor devices. This research includes both experimental and theoretical approaches, enhancing the understanding of the optoelectronic and charge transport properties of these compounds (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXSKUOVLPIKF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



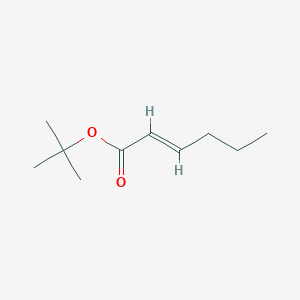

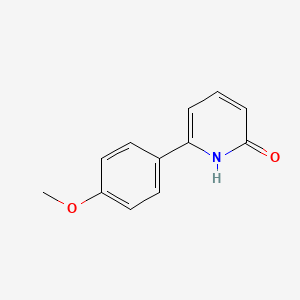


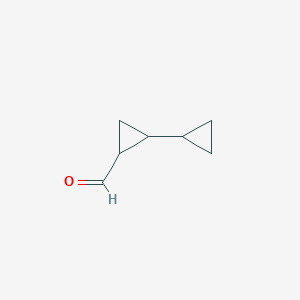
![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
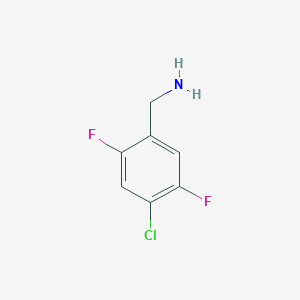

![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)


![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)
